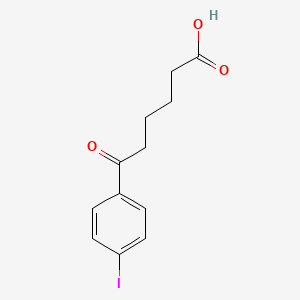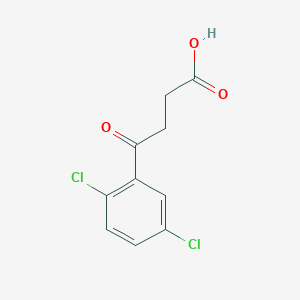
2-(4-Propoxybenzoyl)oxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propoxybenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of oxazole, a heterocyclic compound containing a five-membered aromatic ring with atoms of nitrogen and oxygen . Oxazole derivatives are known to exhibit various biological activities and have been used in the development of numerous medicinal agents .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest for researchers. One method involves the use of diazoketones with amides in the presence of copper(II) triflate as the catalyst . Another approach is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) and is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The oxazole ring in 2-(4-Propoxybenzoyl)oxazole contains two unsaturation points in a five-membered ring. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 . This structure allows oxazole derivatives to exert divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis
Oxazole derivatives are known to engage with many enzymes and receptors in biological systems through various non-covalent interactions . This allows them to exhibit a variety of biological actions and makes them a significant heterocyclic nucleus in medicinal chemistry .Wissenschaftliche Forschungsanwendungen
Synthese von magnetischen Nanokatalysatoren
2-(4-Propoxybenzoyl)oxazol: spielt eine Rolle bei der Synthese von magnetischen Nanokatalysatoren. Diese Katalysatoren werden zur Herstellung verschiedener Oxazolderivate verwendet, die aufgrund ihrer biologischen Aktivitäten von Bedeutung sind. Die magnetischen Eigenschaften ermöglichen eine einfache Trennung von Reaktionsgemischen, was die Effizienz des Syntheseprozesses erhöht .
Pharmazeutische Chemie
In der pharmazeutischen Chemie sind Oxazolderivate, einschließlich This compound, entscheidend für die Herstellung biologisch aktiver Verbindungen. Sie dienen als Kernstruktur für viele Medikamente, da sie die Fähigkeit besitzen, an spezifische biologische Ziele zu binden und therapeutische Wirkungen auszuüben .
Biologische Aktivitäten
Oxazolverbindungen zeigen eine breite Palette pharmakologischer Eigenschaften. This compound kann zur Synthese von Derivaten mit antibakteriellen, antifungalen, antiviralen, krebshemmenden und entzündungshemmenden Aktivitäten verwendet werden, was es in der Wirkstoffforschung und pharmazeutischen Chemie wertvoll macht .
Antimikrobielle Mittel
Spezielle Derivate von This compound wurden synthetisiert und auf ihr antimikrobielles Potenzial gegen verschiedene Krankheitserreger wie S. aureus, S. pyogenes, P. aeruginosa, E. coli und Pilze wie C. albicans, A. niger und A. clavatus* getestet. Dies unterstreicht seine Anwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe .
Zukünftige Richtungen
Oxazole-based molecules, including 2-(4-Propoxybenzoyl)oxazole, are becoming increasingly relevant in the field of medicinal chemistry . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . This will be valuable for overcoming drug resistances, increasing bioactivities, and making remarkable contributions to drug discovery and synthesis .
Eigenschaften
IUPAC Name |
1,3-oxazol-2-yl-(4-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-8-16-11-5-3-10(4-6-11)12(15)13-14-7-9-17-13/h3-7,9H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFJQNFEAWRNBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642098 |
Source


|
| Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-20-8 |
Source


|
| Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














